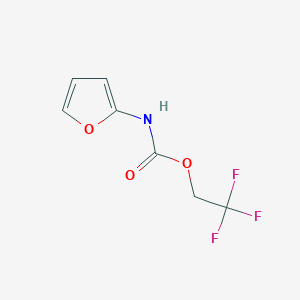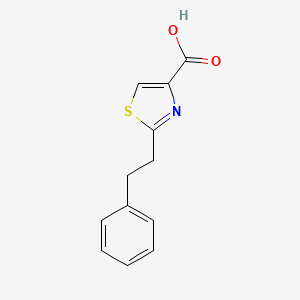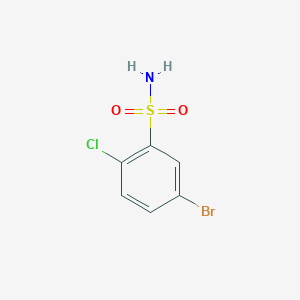
3-Bromo-2-(cyclopentyloxy)pyridine
Übersicht
Beschreibung
3-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO. It is mainly used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-Bromo-2-(cyclopentyloxy)pyridine has been studied in several papers. For instance, a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules was carried out using both DFT and HF methods . The molecular structures of the title compound have been optimized . In addition, a Suzuki cross-coupling reaction was performed to synthesize 2-pyridone compounds .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(cyclopentyloxy)pyridine has been analyzed in several studies. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The chemical reactions of 3-Bromo-2-(cyclopentyloxy)pyridine have been studied in several papers. For instance, the reaction of 5-bromopyridine under certain conditions resulted in the formation of 2-pyridone . In addition, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-(cyclopentyloxy)pyridine have been analyzed in several studies. The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory . The molecular weight of the compound is 242.11 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of New Polyheterocyclic Compounds
3-Bromo-2-(cyclopentyloxy)pyridine derivatives have been utilized in the synthesis of new polyheterocyclic compounds. These derivatives serve as precursors for constructing various polyheterocyclic ring systems, which are significant in the field of organic and medicinal chemistry due to their potential biological properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial Activity
Derivatives of 3-Bromo-2-(cyclopentyloxy)pyridine have been explored for their antibacterial activity. The synthesis of novel pyridine-based derivatives and their evaluation against various bacterial strains demonstrate the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Application in Total Synthesis of Natural Alkaloids
These compounds are also pivotal in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. The selective and sequential palladium-mediated functionalization of these derivatives aids in the construction of complex natural products, highlighting their significance in synthetic organic chemistry (Baeza et al., 2010).
Copper-Mediated Aerobic Oxidative Synthesis
Another notable application is in copper-mediated aerobic oxidative synthesis processes. This approach facilitates the synthesis of imidazo[1,2-a]pyridines, showcasing the utility of these derivatives in organic synthesis under mild conditions (Zhou et al., 2016).
Synthesis of Heterocyclic Compounds
They are also used in the synthesis of various heterocyclic compounds like thieno[2,3-b]pyridines. These synthetic methodologies are significant for constructing complex molecules with potential applications in drug discovery and development (Kobayashi et al., 2009).
Quantum Mechanical Investigations and Biological Activities
3-Bromo-2-(cyclopentyloxy)pyridine derivatives have been subjected to quantum mechanical investigations to understand their potential as chiral dopants for liquid crystals and to assess their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-cyclopentyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRZUVKOBQJBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716541 | |
| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(cyclopentyloxy)pyridine | |
CAS RN |
422557-08-2 | |
| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)
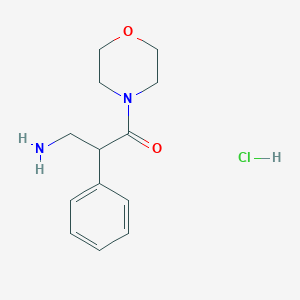
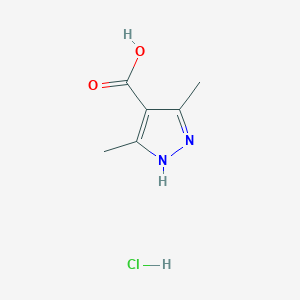
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
